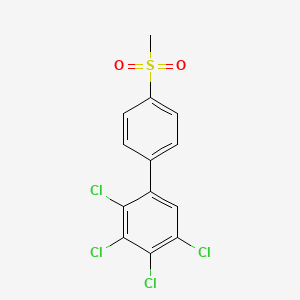
2,3,4,5-Tetrachloro-4'-(methanesulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl is a chemical compound that belongs to the class of biphenyls It is characterized by the presence of four chlorine atoms and a methanesulfonyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methanesulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
The introduction of the methanesulfonyl group can be achieved through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
Scientific Research Applications
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrachloro-4’-biphenylol: Similar structure but with a hydroxyl group instead of a methanesulfonyl group.
2,3,4,5-Tetrachlorobiphenyl: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methanesulfonyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
67412-62-8 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)8-4-2-7(3-5-8)9-6-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |
InChI Key |
YJMVMJXYTSTPIL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


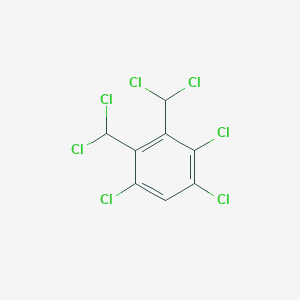
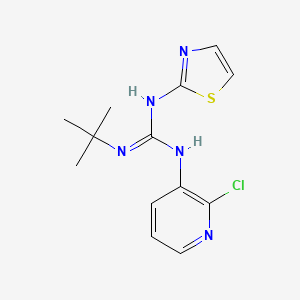
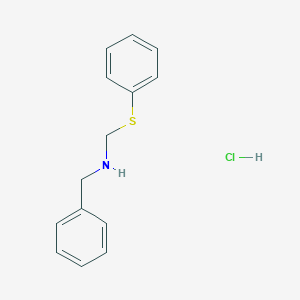
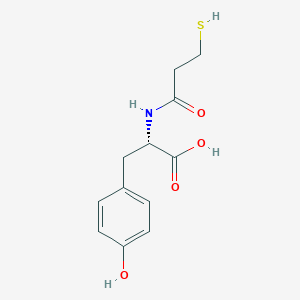
![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
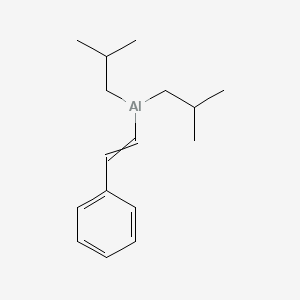
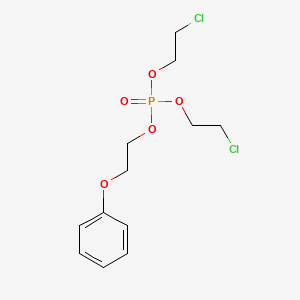
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
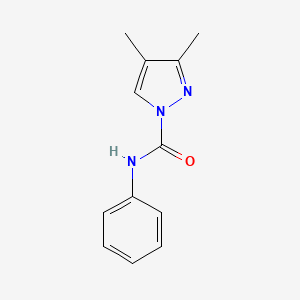
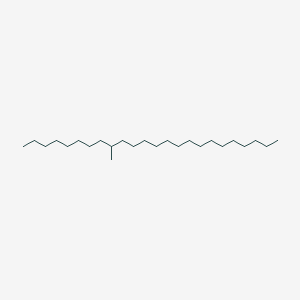
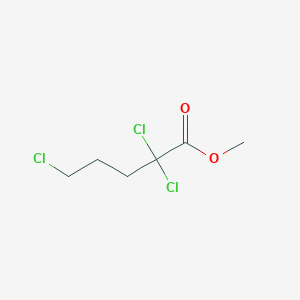

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
